![molecular formula C20H21N3O4S B2568589 ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate CAS No. 686736-61-8](/img/structure/B2568589.png)
ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives, such as ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate, has attracted the attention of the chemical community . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are important types of molecules and natural products .Molecular Structure Analysis
The molecular structure of ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate is complex, with a molecular formula of C20H21N3O4S. The compound belongs to the family of indole derivatives.Applications De Recherche Scientifique
Anticancer Activity
The derivatives of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) have shown promise as anticancer agents. Specifically, this compound exhibits potential due to its unique structure and interactions with cellular targets. Research suggests that it may inhibit cancer cell growth, making it a candidate for further investigation in cancer therapy .
Antioxidant Properties
Antioxidants play a crucial role in protecting cells from oxidative damage. Ethyl 3-(3-(2,5-dimethoxyphenyl)thioureido)-1H-indole-2-carboxylate may possess antioxidant activity, which could contribute to its potential health benefits .
Anti-Inflammatory Effects
Inflammation is associated with various diseases, including chronic conditions. Compounds like this one may modulate inflammatory pathways, making them interesting targets for drug development .
Antibacterial and Antifungal Properties
The compound’s chemical structure suggests it might exhibit antibacterial and antifungal effects. Investigating its activity against specific pathogens could provide valuable insights .
Anti-HIV Potential
Given the ongoing global challenge of HIV/AIDS, compounds with anti-HIV activity are of great interest. Ethyl 3-(3-(2,5-dimethoxyphenyl)thioureido)-1H-indole-2-carboxylate could be explored for its inhibitory effects on HIV replication .
Antihypertensive Activity
Hypertension (high blood pressure) is a prevalent health issue. Some DHPM derivatives, including this compound, have demonstrated antihypertensive effects. Investigating its mechanism of action and potential clinical applications is essential .
Organic Electronics
Higher conjugated systems derived from DHPMs can be used in organic electronics. While not directly related to biological applications, this field is essential for developing efficient electronic devices .
Other Condensed Heterocyclic Systems
Apart from the mentioned applications, researchers have explored DHPMs for synthesizing various heterocyclic systems. These include indolopyrroles, carbolines, and more. Investigating their properties and potential uses continues to be an active area of research .
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate may also have potential for future research and development.
Propriétés
IUPAC Name |
ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-27-19(24)18-17(13-7-5-6-8-14(13)21-18)23-20(28)22-15-11-12(25-2)9-10-16(15)26-3/h5-11,21H,4H2,1-3H3,(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGAXVWHDACYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

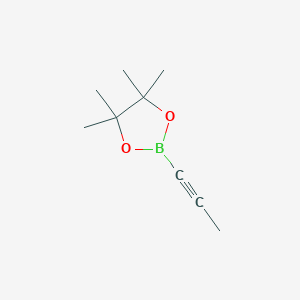
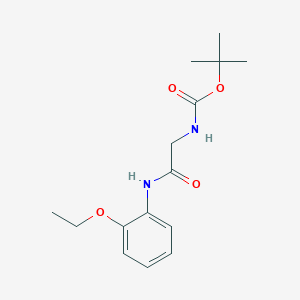
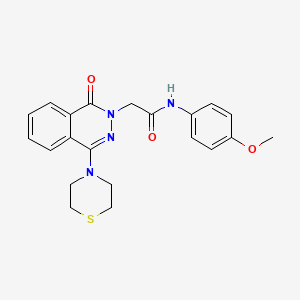
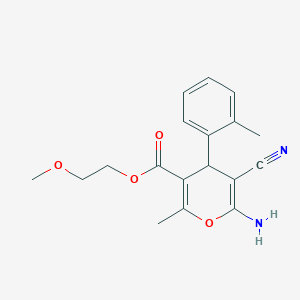
![3-Oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B2568513.png)
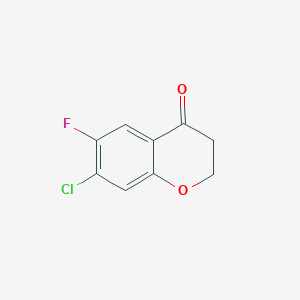

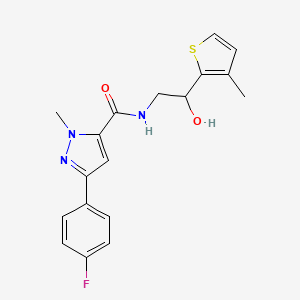

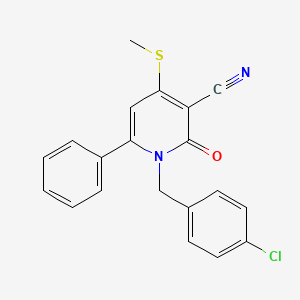
![2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether](/img/structure/B2568526.png)
![3-chloro-2-[(Z)-2-[(3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}butan-2-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2568527.png)
![3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2568528.png)
![5-{[4-(2-Furoyl)piperazin-1-yl]sulfonyl}-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole](/img/structure/B2568529.png)